N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a carboxamide group and a dimethoxyphenyl ethyl side chain. Its molecular formula is C12H17NO3, and it has a molecular weight of 223.2683 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with thiadiazole derivatives under specific conditions. One common method includes the use of anhydrous dichloromethane as a solvent, with dimethylaminopyridine (DMAP) as a catalyst, and EDCI.HCl as a coupling agent. The reaction is carried out under nitrogen protection, starting at 0°C and then warming to room temperature, followed by continuous stirring for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization using dichloromethane-ethyl acetate mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in tetrahydrofuran (THF) at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to scavenge reactive oxygen species (ROS) by donating a hydrogen atom to free radicals, thereby neutralizing them. Additionally, it can chelate metal ions, which catalyze the production of ROS, thus exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide stands out due to its thiadiazole ring, which imparts unique chemical and biological properties. Unlike its analogs, this compound exhibits enhanced antioxidant activity and potential therapeutic applications, making it a valuable compound for further research .
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O3S/c1-18-11-4-3-9(7-12(11)19-2)5-6-14-13(17)10-8-20-16-15-10/h3-4,7-8H,5-6H2,1-2H3,(H,14,17) |
InChI Key |
YBXBVICZLDGEHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CSN=N2)OC |
Origin of Product |
United States |
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